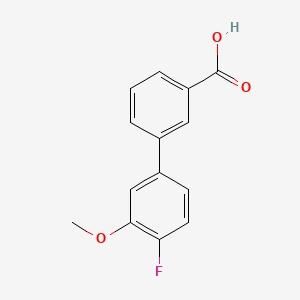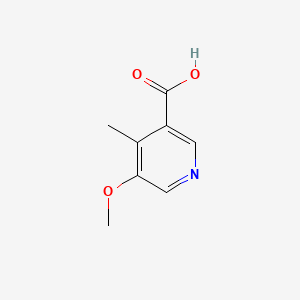
2-Fluoro-3-methoxy-6-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-methoxy-6-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a methyl group as substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-6-methylbenzoic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzoic acid core. One common method is through electrophilic aromatic substitution reactions. For instance, starting with 3-methoxybenzoic acid, the methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride. The fluorine atom can then be introduced through halogen exchange reactions using a fluorinating agent such as potassium fluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of robust catalysts and efficient separation techniques would be crucial in industrial settings to minimize waste and maximize efficiency.
化学反应分析
Types of Reactions
2-Fluoro-3-methoxy-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: this compound can be converted to 2-Fluoro-3-methoxy-6-carboxybenzoic acid.
Reduction: The reduction of the carboxylic acid group yields 2-Fluoro-3-methoxy-6-methylbenzyl alcohol.
Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.
科学研究应用
2-Fluoro-3-methoxy-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-Fluoro-3-methoxy-6-methylbenzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
相似化合物的比较
Similar Compounds
- 2-Fluoro-6-methoxybenzoic acid
- 2-Fluoro-3-methylbenzoic acid
- 3-Fluoro-2-methylbenzoic acid
- 4-Fluoro-3-methylbenzoic acid
Uniqueness
2-Fluoro-3-methoxy-6-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (fluorine) groups on the benzene ring creates a unique electronic environment that can be exploited in various chemical transformations and biological interactions.
属性
IUPAC Name |
2-fluoro-3-methoxy-6-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-4-6(13-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDRHEGJCLGYDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B572498.png)
![N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B572500.png)



![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)

![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B572509.png)


![2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B572514.png)
